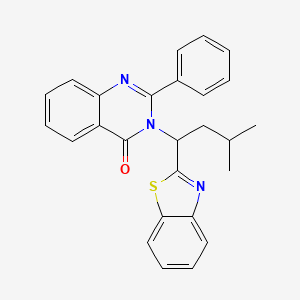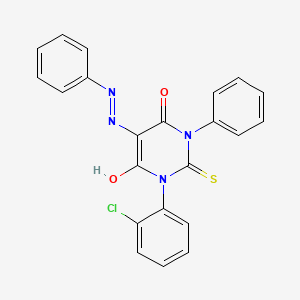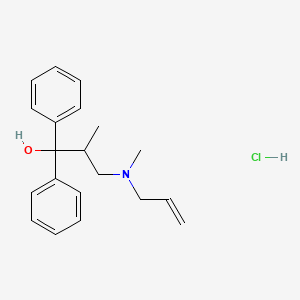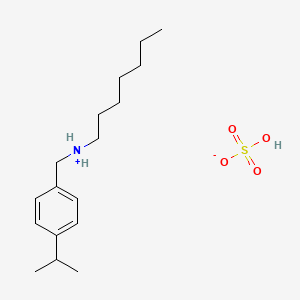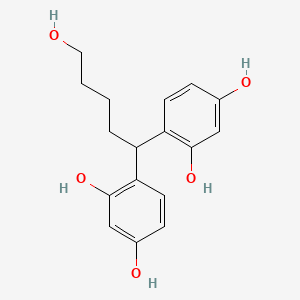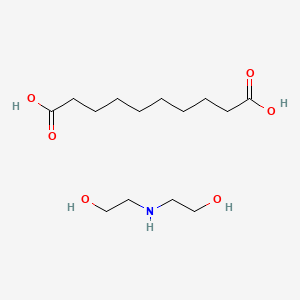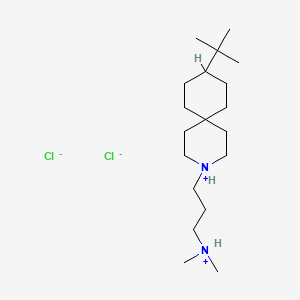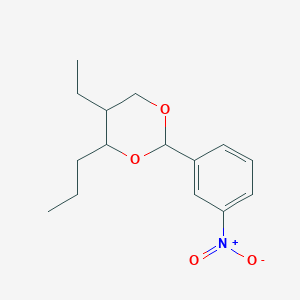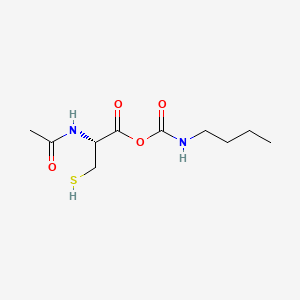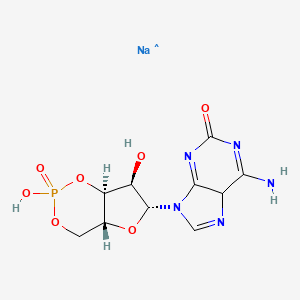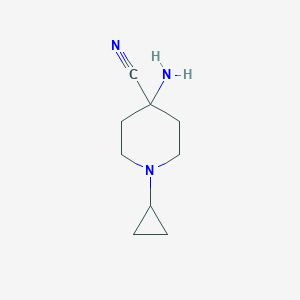
4-Amino-1-cyclopropyl-4-piperidinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-cyclopropyl-4-piperidinecarbonitrile is a chemical compound with the molecular formula C9H15N3 It is known for its unique structure, which includes a cyclopropyl group attached to a piperidine ring, and an amino group along with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-cyclopropyl-4-piperidinecarbonitrile typically involves the reaction of cyclopropylamine with piperidine derivatives under controlled conditions. One common method includes the following steps:
Cyclopropylamine Preparation: Cyclopropylamine is synthesized through the reaction of cyclopropyl bromide with ammonia.
Formation of Piperidine Derivative: The piperidine derivative is prepared by reacting piperidine with cyanogen bromide to introduce the nitrile group.
Coupling Reaction: The cyclopropylamine is then coupled with the piperidine derivative in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-cyclopropyl-4-piperidinecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon are common methods.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-Amino-1-cyclopropyl-4-piperidinecarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-1-cyclopropyl-4-piperidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-cyclopropyl-4-piperidinecarboxamide
- 4-Amino-1-cyclopropyl-4-piperidinecarboxylic acid
- 4-Amino-1-cyclopropyl-4-piperidinecarboxaldehyde
Uniqueness
4-Amino-1-cyclopropyl-4-piperidinecarbonitrile is unique due to its combination of a cyclopropyl group and a nitrile group attached to the piperidine ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
710350-69-9 |
|---|---|
Molecular Formula |
C9H15N3 |
Molecular Weight |
165.24 g/mol |
IUPAC Name |
4-amino-1-cyclopropylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C9H15N3/c10-7-9(11)3-5-12(6-4-9)8-1-2-8/h8H,1-6,11H2 |
InChI Key |
KNCILBBJHCUXHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCC(CC2)(C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


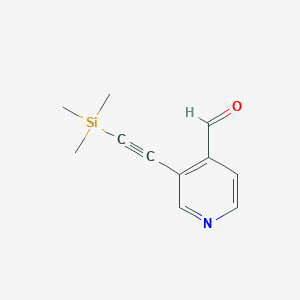
![Ethyl 2-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-5-nitro-3-thenoate](/img/structure/B13773239.png)
![[1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene](/img/structure/B13773244.png)
